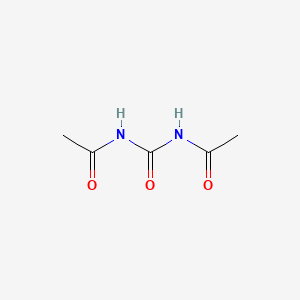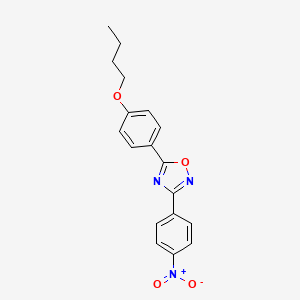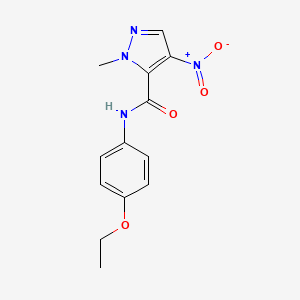
N,N'-Carbonylbis(acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Carbonylbis(acetamide) can be synthesized through several methods. One common method involves the reaction of acetamide with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{2 CH3CONH2 + COCl2 → (CH3CONH)2CO + 2 HCl} ]
Another method involves the reaction of acetamide with carbonyl diimidazole (CDI) in the presence of a base. This method is often preferred due to its milder reaction conditions and higher yield.
Industrial Production Methods
In industrial settings, N,N’-Carbonylbis(acetamide) is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Carbonylbis(acetamide) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and urea.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and urea.
Oxidation: Acetic acid and carbon dioxide.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
N,N’-Carbonylbis(acetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Carbonylbis(acetamide) involves its ability to form hydrogen bonds and interact with various molecular targets. The carbonyl and amide groups in the compound can participate in hydrogen bonding, making it a useful stabilizing agent in biochemical systems. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially altering their biological activity.
Comparación Con Compuestos Similares
N,N’-Carbonylbis(acetamide) can be compared with other similar compounds such as:
N,N’-Diacetylurea: Similar structure but with different reactivity and applications.
N,N’-Carbonylbis(methylamide): Similar functional groups but with different substituents, leading to different chemical properties.
N,N’-Carbonylbis(benzamide): Contains aromatic groups, making it more hydrophobic and altering its reactivity.
N,N’-Carbonylbis(acetamide) is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile in various applications.
Propiedades
Número CAS |
638-20-0 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
N-(acetylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
Clave InChI |
UJQLDFMZDSDZEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)





![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)



![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)


